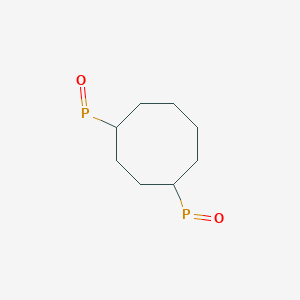

1,4-Diphosphorosocyclooctane

Beschreibung

1,4-Diphosphorosocyclooctane is a bicyclic organophosphorus compound characterized by a cyclooctane backbone with two phosphorus atoms at the 1 and 4 positions. Such compounds are often studied for their catalytic, biological, or material science applications due to their unique electronic and steric properties.

Eigenschaften

CAS-Nummer |

917599-55-4 |

|---|---|

Molekularformel |

C8H14O2P2 |

Molekulargewicht |

204.14 g/mol |

IUPAC-Name |

1,4-diphosphorosocyclooctane |

InChI |

InChI=1S/C8H14O2P2/c9-11-7-3-1-2-4-8(12-10)6-5-7/h7-8H,1-6H2 |

InChI-Schlüssel |

BDSPIYROGCXIIC-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(CCC(C1)P=O)P=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,4-Diphosphorosocyclooctan kann durch verschiedene Methoden synthetisiert werden. Ein gängiger Ansatz beinhaltet die Reaktion von Cyclooctatetraen mit Phosphortrichlorid in Gegenwart einer Base wie Triethylamin. Die Reaktion findet typischerweise unter einer inerten Atmosphäre statt, um Oxidation zu verhindern, und wird bei erhöhten Temperaturen durchgeführt, um die Bildung der cyclischen Struktur zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 1,4-Diphosphorosocyclooctan beinhaltet oft ähnliche Synthesewege, jedoch in größerem Maßstab. Der Einsatz von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann Ausbeute und Reinheit verbessern. Darüber hinaus werden Reinigungsschritte wie Destillation oder Umkristallisation angewendet, um das Endprodukt zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,4-Diphosphorosocyclooctan unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Phosphinoxide zu bilden.

Reduktion: Reduktionsreaktionen können sie wieder zum ursprünglichen Phosphin umwandeln.

Substitution: Die Phosphoratome im Ring können an Substitutionsreaktionen mit verschiedenen Elektrophilen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Sauerstoff.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden häufig verwendet.

Substitution: Elektrophile wie Alkylhalogenide oder Acylchloride sind typische Reagenzien.

Hauptprodukte, die gebildet werden

Oxidation: Phosphinoxide.

Reduktion: Ursprüngliches Phosphin.

Substitution: Substituierte Phosphinderivate.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,4-Diphosphorosocyclooctan beinhaltet seine Fähigkeit, mit Metallzentren zu koordinieren und stabile Komplexe zu bilden. Diese Komplexe können dann an katalytischen Zyklen teilnehmen und verschiedene chemische Umwandlungen ermöglichen. Die beteiligten molekularen Ziele und Pfade hängen von der jeweiligen Anwendung und der Art des Metallzentrums ab.

Wirkmechanismus

The mechanism of action of 1,4-Diphosphorosocyclooctane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the metal center.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

(a) O-1,4-Dimethylpentyl Isopropylphosphonofluoridate

- Molecular Formula : C₁₀H₂₂FO₂P (vs. hypothetical C₈H₁₄P₂ for 1,4-Diphosphorosocyclooctane).

- Key Features: Contains a phosphonofluoridate group (P=O-F) attached to a branched alkyl chain. Unlike this compound, it lacks a bicyclic structure but shares phosphorus-centered reactivity.

(b) Bicyclo[2.2.2]octane-1,4-dicarboxylic Acid

- Molecular Formula : C₁₀H₁₄O₄ (vs. C₈H₁₄P₂).

- Key Features : A bicyclic compound with carboxyl groups at the 1 and 4 positions. While structurally analogous in its bicyclic framework, it replaces phosphorus with oxygen-based functional groups.

- Synthetic Relevance : Produced via catalytic hydrogenation under high-pressure conditions (210°C, 104,192 Torr) using ruthenium-based catalysts .

(c) 1,4-Diazabicyclo[2.2.2]octane (DABCO)

- Molecular Formula : C₆H₁₂N₂.

- Key Features: A nitrogen-containing bicyclic compound with basicity and catalytic utility. Unlike this compound, DABCO is non-phosphorylated and classified as a flammable solid with acute toxicity (Category 4) .

Physicochemical and Hazard Profiles

*Hypothetical data based on nomenclature; †estimated from analogous structures.

Functional and Reactivity Differences

- Phosphorus vs. Nitrogen-based bicyclics (e.g., DABCO) are stronger bases, while carboxylated derivatives (e.g., Bicyclo[2.2.2]octane-1,4-dicarboxylic acid) are acidic and used in polymer crosslinking .

- Toxicity Profiles: Phosphonofluoridates () are highly toxic, aligning with nerve agent precursors, whereas DABCO () poses risks primarily due to flammability and acute toxicity .

Biologische Aktivität

1,4-Diphosphorosocyclooctane (DPCO) is a unique compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and material science. This article reviews the current understanding of the biological activity of DPCO, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its cyclic structure that incorporates two phosphorus atoms. The synthesis of DPCO typically involves the reaction of cyclooctene with phosphorus-containing reagents under controlled conditions to ensure the formation of the desired diphosphorus framework. Recent advances in synthetic methodologies have allowed for more efficient production and functionalization of this compound, enhancing its utility in biological applications .

Anticancer Properties

DPCO has been investigated for its anticancer properties, particularly due to its ability to interact with biological macromolecules. Research indicates that DPCO derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain modifications to the DPCO structure can enhance its potency against specific tumors, making it a candidate for further development as an anticancer agent .

The mechanisms through which DPCO exerts its biological effects are multifaceted:

- Inhibition of Enzyme Activity : DPCO has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Some studies suggest that DPCO can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Interference with Signal Transduction : DPCO may disrupt signaling pathways critical for tumor growth and metastasis .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of various DPCO derivatives against human cancer cell lines using the MTT assay. The results indicated that specific derivatives exhibited IC50 values lower than those of standard chemotherapeutics like cisplatin (Table 1).

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| DPCO-1 | 25.4 | A549 (Lung) |

| DPCO-2 | 32.1 | MCF-7 (Breast) |

| Cisplatin | 63.3 | A549 |

Table 1: Cytotoxicity of DPCO derivatives compared to cisplatin.

Case Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism by which DPCO induces apoptosis in cancer cells. Using flow cytometry and Western blot analysis, it was demonstrated that treatment with DPCO led to an increase in pro-apoptotic factors while decreasing anti-apoptotic proteins, confirming its role in promoting cell death .

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for therapeutic development, particularly in oncology. Ongoing research is necessary to further elucidate its mechanisms of action and optimize its structure for enhanced efficacy. Future studies should also explore the potential side effects and pharmacokinetics of DPCO derivatives to facilitate their transition from laboratory research to clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.